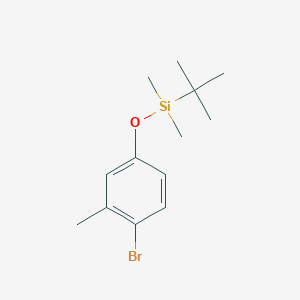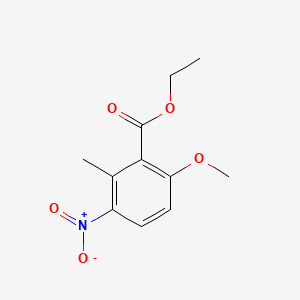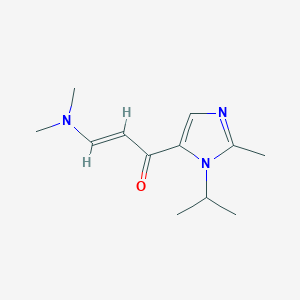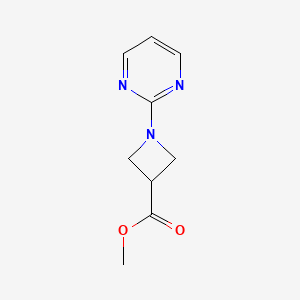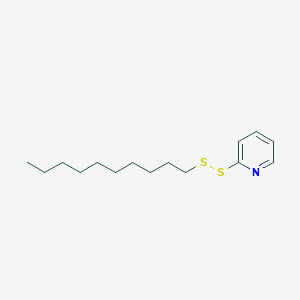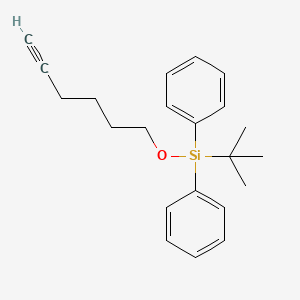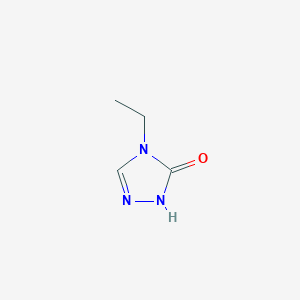
4-ethyl-4H-1,2,4-triazol-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-4H-1,2,4-triazol-3-ol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by an ethyl group attached to the fourth position of the triazole ring and a hydroxyl group at the third position. Triazoles are known for their diverse chemical properties and potential biological activities, making them significant in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4H-1,2,4-triazol-3-ol can be achieved through several methods. One common approach involves the reaction of ethyl hydrazine with formic acid to form ethyl hydrazinecarboxylate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete cyclization.
Another method involves the use of ethyl isothiocyanate and hydrazine hydrate, which react to form the triazole ring through a cyclization process. This reaction is usually carried out in an aqueous medium at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as ceric ammonium nitrate, can also enhance the efficiency of the cyclization process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency.
化学反应分析
Types of Reactions
4-Ethyl-4H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form a carbonyl group, resulting in the formation of 4-ethyl-4H-1,2,4-triazole-3-one.
Reduction: The compound can be reduced to form 4-ethyl-4H-1,2,4-triazol-3-amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent oxidation.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 4-Ethyl-4H-1,2,4-triazole-3-one
Reduction: 4-Ethyl-4H-1,2,4-triazol-3-amine
Substitution: Various alkyl or aryl-substituted triazoles
科学研究应用
4-Ethyl-4H-1,2,4-triazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound has shown potential as an enzyme inhibitor, making it a valuable tool in biochemical studies. It can be used to study enzyme kinetics and inhibition mechanisms.
Medicine: Triazole derivatives, including this compound, have been investigated for their antimicrobial, antifungal, and anticancer properties. They are potential candidates for drug development.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 4-ethyl-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the third position can form hydrogen bonds with active site residues, while the ethyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-Methyl-4H-1,2,4-triazol-3-ol: Similar structure but with a methyl group instead of an ethyl group.
4-Phenyl-4H-1,2,4-triazol-3-ol: Contains a phenyl group, which significantly alters its chemical properties and biological activities.
4-Ethyl-4H-1,2,3-triazol-3-ol: An isomer with the nitrogen atoms arranged differently in the ring.
Uniqueness
4-Ethyl-4H-1,2,4-triazol-3-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the triazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs. The ethyl group enhances its hydrophobic interactions, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound in various applications.
属性
IUPAC Name |
4-ethyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-7-3-5-6-4(7)8/h3H,2H2,1H3,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRVPLFAMNQFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
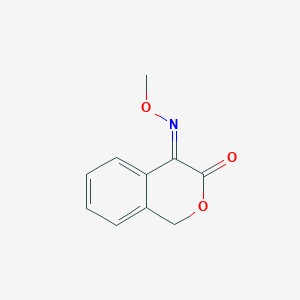
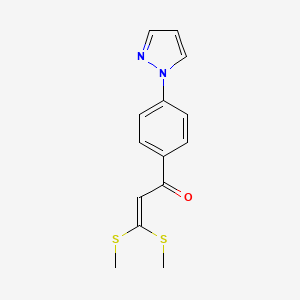

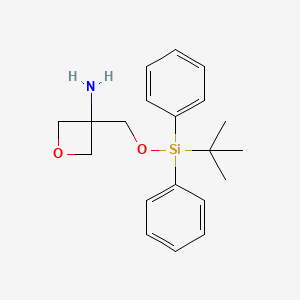
![2-Nitrothieno[3,2-b]thiophene](/img/structure/B8264829.png)

